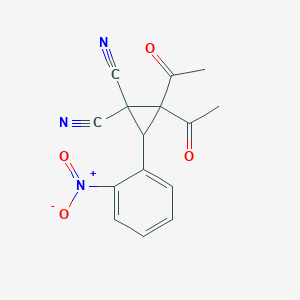![molecular formula C10H11ClF3NO B3037512 3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol CAS No. 478081-36-6](/img/structure/B3037512.png)
3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol
Overview
Description
The compound "3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol" is a chemical that appears to be related to a class of trifluoroamino alcohols. These compounds are of interest due to their potential biological activity and their use in various chemical syntheses. The papers provided discuss related compounds and their synthesis, molecular structures, and potential applications in inhibiting proteins or as part of more complex chemical structures.
Synthesis Analysis
The synthesis of related trifluoroamino alcohols involves multiple steps, including coupling reactions, reductions, and hydrolysis. For example, 1-Amino-2-[3-13C]propanol hydrochloride was synthesized through a coupling reaction of 2-phthalimidoacetyl chloride with [13C]methylmagnesium iodide, followed by reduction with sodium borohydride and hydrolysis . Similarly, chiral N,N-disubstituted trifluoro-3-amino-2-propanols were synthesized starting from a screening lead and exploring various structural features for the inhibition of CETP . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using techniques such as IR spectra, 1H NMR, and elemental analyses . The molecular structures of N-(Alkyl)imino derivatives of trifluoroacetyl phenol were determined, and their solid-state existence as E isomers with intermolecular hydrogen bridges was noted . These findings provide insights into the structural characteristics that could be expected for "this compound."
Chemical Reactions Analysis
The chemical reactions involving trifluoroamino alcohols are diverse and include high-pressure hydrolysis, reduction reactions, and addition reactions . The reactivity of the trifluoro group and the presence of other functional groups, such as the amino group, play a significant role in the chemical behavior of these compounds. The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline involved an addition reaction with perfluoro-vinyl-perfluoro-methyl ether .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoroamino alcohols are influenced by their molecular structure. For instance, the presence of a free hydroxyl group is essential for high potency in CETP inhibition, as modifications to this group reduced activity . The orientation of substituents on the benzyl ring also affects the activity, with certain orientations leading to higher potencies . These properties are crucial for understanding the behavior of "this compound" in various environments and potential applications.
Scientific Research Applications
Hydrogen Bonding and Polymorphism
Amino alcohols like 3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol are significant in research focused on hydrogen bonding and polymorphism. For instance, studies on amino alcohols reacting with quinaldinate (a form of quinoline-2-carboxylic acid) have shown the formation of salts with varying polymorphs. These compounds exhibit diverse hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct connectivity motifs, which are essential in understanding molecular interactions and crystal structures (Podjed & Modec, 2022).
Structural Analysis of Hydrogen Bonds
Structural analyses of trifluoromethylated amino alcohols have demonstrated the construction of chiral spiral hydrogen bonding chains. Detailed investigations into the hydrogen bonds of specific trifluoromethylated amino alcohols, like 3-(N,N-dimethylamino)-1,1,1-trifluoro-2-propanol, reveal the presence of alternating intermolecular-medium and intramolecular-weak hydrogen bonds. These studies are crucial for understanding molecular geometry and the formation of tentative zwitterionic forms of these molecules (Katagiri, Fujiwara, Takahashi, & Uneyama, 2005).
Labeled Compounds for MS Studies
In mass spectrometry (MS) studies, labeled compounds like deuterated 3-amino-1-propanols have been synthesized for use in the analysis of cyclophosphamide and ifosfamide. These labeled aminopropanols are significant in enhancing the detection and quantification of these compounds in MS studies, providing a deeper understanding of their molecular properties (Springer, Colvin, & Ludeman, 2007).
Inhibitors of Cholesteryl Ester Transfer Protein
Trifluoro-3-amino-2-propanols, a class of compounds that includes this compound, have been studied as potent inhibitors of cholesteryl ester transfer protein (CETP). Research in this area focuses on modifying the molecular structure to enhance inhibitory potency, which is vital in the development of treatments for cardiovascular diseases (Massa et al., 2001).
Asymmetric Synthesis
The compound is used in the asymmetric synthesis of other chemicals, such as (S)-3-chloro-1-phenyl-1-propanol, an important chiral intermediate in antidepressant drug synthesis. This process involves the use of microbial reductases and highlights the compound's role in producing enantiomerically pure chemicals (Choi et al., 2010).
Mechanism of Action
Target of Action
A similar compound, 1-[(2r)-2-aminobutanoyl]-n-(3-chlorobenzyl)-l-prolinamide, is known to targetProthrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation.
Mode of Action
Benzylic compounds are known to undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions can convert electron-withdrawing functions into electron-donating amino and alkyl groups .
Result of Action
The reduction of high oxidation state atoms in benzylic compounds can convert electron-withdrawing functions into electron-donating amino and alkyl groups .
Action Environment
The reactivity of benzylic compounds is known to be enhanced due to the adjacent aromatic ring .
Safety and Hazards
properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO/c11-8-4-2-1-3-7(8)5-15-6-9(16)10(12,13)14/h1-4,9,15-16H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKVNHAZMRKIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186569 | |
| Record name | 3-[[(2-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478081-36-6 | |
| Record name | 3-[[(2-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478081-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(2-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B3037433.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B3037435.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol](/img/structure/B3037436.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol](/img/structure/B3037438.png)
![4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B3037439.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B3037440.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3037442.png)
![2-(4-Chlorophenyl)-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3037443.png)
![1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B3037444.png)
![3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3037448.png)

![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037451.png)